molecular formula C21H23NO3 B050987 (3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate CAS No. 62869-69-6

(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate

Cat. No. B050987
CAS RN: 62869-69-6
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3r)-1-Azabicyclo[2.2.2]oct-3-yl Hydroxy(Diphenyl)acetate" has been the focus of research due to its potential as a radiopharmaceutical and its affinity for muscarinic acetylcholine receptors, which are critical in many neurological processes. The compound is part of a broader class of azabicyclo octanes, which have been explored for their chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives related to "(3r)-1-Azabicyclo[2.2.2]oct-3-yl Hydroxy(Diphenyl)acetate" has been documented using various approaches, including radioiodinated derivatives for potential radiopharmaceutical applications. These methods involve complex chemical reactions aiming to achieve high specificity and yield. For instance, radioiodinated derivatives have been synthesized using the Wallach triazene approach, which has been found necessary for achieving no-carrier-added labeling, providing better results than direct electrophilic iodination (Rzeszotarski et al., 1984).

Scientific Research Applications

  • Fluorine-18-labeled Isomers of 1-Azabicyclo[2.2.2]oct-3-ylα-(1-fluoropent-5-yl)α-hydroxy-α-phenylacetate (FQNPe) : This study involved the resolution of FQNPe, an analogue of 1-azabicyclo[2.2.2]oct-3-yl α,α-(diphenyl)-α-hydroxyacetate (QNB), into its four stereoisomers. The in vitro binding assays of these stereoisomers demonstrated significant binding affinity to various mAChR subtypes. In vivo studies showed significant uptake of the radiolabeled compound in rat brains, suggesting its potential for PET imaging of mAChR (Luo et al., 1998).

  • Iodine-125-labeled 1-Azabicyclo[2.2.2]oct-3-yl alpha-Hydroxy-Alpha-Phenylacetate (IQNP) : This study resolved IQNP into eight stereoisomers, focusing on their binding affinity for muscarinic receptors. Results indicated high receptor subtype specificity, making these iodine-123-labeled analogues attractive for SPECT imaging of cerebral and cardiac mAChR densities (McPherson et al., 1995).

  • Radioiodinated Derivatives of 1-Azabicyclo[2.2.2]oct-3-yl alpha-Hydroxy-alpha-Phenylacetate : This research involved synthesizing radioiodinated derivatives of the compound, labeled with iodine-125 and iodine-123. Preliminary distribution studies suggested localization in organs with a high concentration of muscarinic receptors, indicating potential for use in radiopharmaceuticals (Rzeszotarski et al., 1984).

  • Structural Studies : Various studies have been conducted to understand the structure and binding properties of derivatives of 1-azabicyclo[2.2.2]oct-3-yl hydroxy(diphenyl)acetate. These studies use techniques like NMR spectroscopy, X-ray crystallography, and DFT calculations to investigate the compound's conformational and configurational properties, essential for understanding its interaction with muscarinic receptors and potential therapeutic applications (Arias-Pérez et al., 2001).

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMITUYOCPPQLE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate

CAS RN

6581-06-2, 62869-69-6
Record name BZ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinuclidinyl benzilate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062869696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-(-)-Quinuclidinyl benzilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUCLIDINYL BENZILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69DLR7470
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINUCLIDINYL BENZILATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF416M2D3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
Reactant of Route 2
Reactant of Route 2
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
Reactant of Route 3
Reactant of Route 3
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
Reactant of Route 4
Reactant of Route 4
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
Reactant of Route 5
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate
Reactant of Route 6
(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate

Citations

For This Compound
26
Citations
AV Mikurova, VS Skvortsov, VV Grigoryev - … Chemistry: Research and …, 2020 - bmc-rm.org
A general predictive model for assessing the inhibition constant (K i) value of human acetylcholine muscarinic receptors M1-M5 by potential ligands has been constructed. We used …
Number of citations: 2 bmc-rm.org
M Prat, D Fernández, MA Buil, MI Crespo… - Journal of medicinal …, 2009 - ACS Publications
The objective of this work was to discover a novel, long-acting muscarinic M 3 antagonist for the inhaled treatment of chronic obstructive pulmonary disease (COPD), with a potentially …
Number of citations: 90 pubs.acs.org
RR Bhandare, R Gao, DJ Canney… - Crystallizing Ideas–The …, 2016 - Springer
Our efforts in design and development of novel muscarinic acetylcholine receptor (mAChR) antagonists led to the development of a novel series of γ-butyrolactone γ-Butyrolactone …
Number of citations: 2 link.springer.com
J Schmitz, D van der Mey, M Bermudez… - Journal of medicinal …, 2014 - ACS Publications
Bivalent ligands of G protein-coupled receptors have been shown to simultaneously either bind to two adjacent receptors or to bridge different parts of one receptor protein. Recently, we …
Number of citations: 34 pubs.acs.org
SR Zia, M Wasim, S Ahmad - Metabolic Brain Disease, 2023 - Springer
Neurological disorders pose significant challenges in terms of treatment options, necessitating the exploration of novel therapeutic approaches. Trigonelline, a naturally occurring …
Number of citations: 3 link.springer.com
S Yasuda, Y Kajiwara, Y Toyoda… - The Journal of …, 2017 - ACS Publications
G protein-coupled receptors (GPCRs), which are indispensable to life and also implicated in a number of diseases, construct important drug targets. For the efficient structure-guided …
Number of citations: 29 pubs.acs.org
M Levay, KA Krobert, K Wittig, N Voigt… - … of Pharmacology and …, 2013 - ASPET
Small molecules interfering with Rac1 activation are considered as potential drugs and are already studied in animal models. A widely used inhibitor without reported attenuation of …
Number of citations: 88 jpet.aspetjournals.org
RG de Oliveira Júnior, CAA Ferraz, JC Silva… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance Croton conduplicatus Kunth (Euphorbiaceae) is a Brazilian aromatic medicinal plant, widely known as “quebra-faca”. In folk medicine, its leaves and …
Number of citations: 27 www.sciencedirect.com
S Akkiraju, SR Kanala, S Khatri… - Natural Product …, 2022 - Taylor & Francis
The vegetative chemical constituent, indol-3-carbinol (I-3-C) studied for its cardioprotective potential in male Sprague dawley rats. The I-3-C at 20 mg/Kg bw, po significantly (p < 0.001) …
Number of citations: 4 www.tandfonline.com
AV Mikurova, VS Skvortsov, OA Raevsky - … Chemistry: Research and …, 2018 - bmc-rm.org
A set of models for preliminary estimation of the inhibition constant values of potential ligands for the 4 acetylcholine muscarinic receptors M1-M4 was developed. The study uses an …
Number of citations: 10 bmc-rm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.